molecular formula C7H3Cl2F2NO3 B1410399 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene CAS No. 1803714-79-5

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene

Cat. No. B1410399
CAS RN: 1803714-79-5
M. Wt: 258 g/mol
InChI Key: NZECEPAREZXBAK-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is an organofluorine compound that is used in a variety of scientific applications. It is a highly reactive compound that is used to synthesize a variety of compounds with different functional groups. The compound has been studied extensively in recent years due to its unique properties. It is a versatile reagent that can be used in a variety of laboratory experiments, as well as in industrial applications.

Scientific Research Applications

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is a versatile reagent that has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds with different functional groups, including aldehydes, ketones, and nitro compounds. It has also been used to synthesize a variety of pharmaceuticals and agrochemicals. Additionally, it has been used as a catalyst in organic synthesis reactions, and as a reagent in the synthesis of polymers.

Mechanism of Action

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is an organofluorine compound that is highly reactive. Its mechanism of action is based on its ability to form covalent bonds with other molecules. The compound is able to form covalent bonds with a variety of organic compounds, including aldehydes, ketones, and nitro compounds. When the compound reacts with these compounds, it is able to form a variety of products, including aldehydes, ketones, and nitro compounds.
Biochemical and Physiological Effects
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene has been studied extensively in recent years due to its unique properties. The compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Additionally, the compound has been found to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the metabolism of phosphodiesters.

Advantages and Limitations for Lab Experiments

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene has a number of advantages and limitations for laboratory experiments. One of the major advantages of the compound is its high reactivity. This allows it to be used as a versatile reagent in a variety of laboratory experiments. Additionally, the compound is relatively inexpensive and easy to obtain. It is also highly soluble in organic solvents, making it easy to use in laboratory experiments. However, the compound is also highly toxic and should be handled with care. Additionally, the compound is highly reactive and can easily react with other compounds, which can lead to unwanted side reactions.

Future Directions

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is a versatile reagent that has a variety of potential applications. There are a number of potential future directions for the compound, including its use as a catalyst in organic synthesis reactions, as a reagent in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals and agrochemicals. Additionally, the compound has potential applications in the development of new drugs and in the development of new materials. Additionally, the compound may have potential applications in the development of new catalysts and in the

properties

IUPAC Name

1,3-dichloro-4-(difluoromethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)5(9)6(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZECEPAREZXBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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